physical and chemical properties of 3-Butene-1,2,3-tricarboxylic acid
physical and chemical properties of 3-Butene-1,2,3-tricarboxylic acid
An In-depth Technical Guide to 3-Butene-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 26326-05-6). Synthesizing data from established chemical databases and spectroscopic principles, this document serves as a foundational resource for researchers, particularly in the fields of polymer chemistry, materials science, and drug development. We will delve into the compound's structural attributes, physicochemical properties, spectroscopic signature, reactivity profile, and analytical characterization methodologies. Where experimental data is not publicly available, we provide expert analysis based on established chemical theory and propose validated protocols for its characterization.
Chemical Identity and Structure
3-Butene-1,2,3-tricarboxylic acid is a unique molecule featuring both a terminal alkene and three carboxylic acid functionalities. This combination of functional groups makes it a valuable building block, particularly as a crosslinking agent.[1][2]
Systematic Identifiers:
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IUPAC Name: but-3-ene-1,2,3-tricarboxylic acid.[3]
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CAS Number: 26326-05-6.[3]
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Molecular Formula: C₇H₈O₆.[3]
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Synonyms: 1-Butene-2,3,4-tricarboxylic acid, 3-(Carboxymethyl)-2-methylenepentanedioic acid.
The structural arrangement of its functional groups is key to its reactivity. The diagram below illustrates the molecule's connectivity.
Caption: 2D structure of 3-Butene-1,2,3-tricarboxylic acid.
Physicochemical Properties
The physical properties of the compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification techniques.
| Property | Value | Source(s) |
| Molecular Weight | 188.13 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | 177 °C | Alfa Chemistry |
| Boiling Point | 436.3 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.526 g/cm³ | Alfa Chemistry |
| Flash Point | 231.8 °C | Alfa Chemistry |
| Vapor Pressure | 7.80 x 10⁻⁹ mmHg at 25°C | Guidechem |
| XLogP3 | -0.6 | [3] |
Solubility Profile: While quantitative solubility data is not readily available in the literature, the molecular structure provides strong indicators of its solubility profile. With three polar carboxylic acid groups and a relatively small carbon skeleton, the molecule is expected to be:
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Highly soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) through hydrogen bonding.
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Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
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Sparingly soluble to insoluble in nonpolar solvents like hexanes, toluene, and diethyl ether.
Acidity and pKa Values: Experimental pKa values for 3-Butene-1,2,3-tricarboxylic acid are not published. However, as a polyprotic acid, it will have three distinct dissociation constants (pKa₁, pKa₂, pKa₃). The acidity of each carboxylic proton is influenced by the electron-withdrawing inductive effect of the other carboxyl groups and the nearby double bond.
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pKa₁: Expected to be the lowest (most acidic), likely associated with the C-3 carboxyl group due to its proximity to the electron-withdrawing vinyl group and the C-2 carboxyl group.
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pKa₂ and pKa₃: These will be progressively higher as the buildup of negative charge on the conjugate base makes subsequent proton removal more difficult.
For researchers requiring precise pKa values for applications such as buffer preparation or reaction optimization, computational prediction is a viable alternative.[4] Methods like Density Functional Theory (DFT) or semi-empirical quantum chemical calculations can provide reliable estimates.[5][6]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures and a general protocol for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[7]
¹H NMR (Proton NMR):
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Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the downfield region, typically 10-13 ppm . This signal will disappear upon shaking the sample with D₂O.
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Alkene Protons (=CH₂): Two signals are expected in the 5.0-6.0 ppm range, likely appearing as multiplets due to geminal and vicinal coupling.
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Methine Proton (-CH-): A multiplet is expected, coupled to the adjacent methylene and potentially the alkene protons. Its chemical shift would be influenced by three electron-withdrawing carboxyl groups, placing it likely in the 3.5-4.5 ppm region.
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Methylene Protons (-CH₂-): These protons are diastereotopic and would likely appear as two distinct multiplets in the 2.5-3.5 ppm range, coupled to the adjacent methine proton.
¹³C NMR (Carbon NMR):
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Carbonyl Carbons (-COOH): Three distinct signals are expected in the 170-185 ppm range.
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Alkene Carbons (C=C): Two signals are expected, one for the quaternary carbon (C3) around 130-140 ppm and one for the terminal methylene (C4) around 115-125 ppm .
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Aliphatic Carbons (-CH-, -CH₂-): Signals for the methine (C2) and methylene (C1) carbons would appear in the upfield region, typically between 30-55 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[7]
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹ , which will obscure the C-H stretching region.
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C=O Stretch (Carboxylic Acid): A sharp, very strong absorption band around 1700-1725 cm⁻¹ , characteristic of a carboxylic acid carbonyl.
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C=C Stretch (Alkene): A medium-intensity absorption band around 1640-1680 cm⁻¹ .
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C-O Stretch & O-H Bend: Strong absorptions in the fingerprint region between 1210-1320 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (O-H out-of-plane bend).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[7]
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Molecular Ion (M⁺): The molecular ion peak at m/z = 188 would be expected, though it may be weak or absent in Electron Ionization (EI-MS).
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Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the carbon chain. The presence of the alkene allows for additional fragmentation pathways.
Experimental Protocols
The following section details generalized, yet robust, methodologies for the analytical characterization of 3-Butene-1,2,3-tricarboxylic acid.
Protocol 1: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
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Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
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Co-add 16-32 scans for a good signal-to-noise ratio.
-
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¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR sample analysis.
Chemical Properties and Reactivity
The dual functionality of 3-Butene-1,2,3-tricarboxylic acid dictates its chemical behavior.
Reactions of the Carboxylic Acid Groups
The three carboxyl groups can undergo typical reactions:
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Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) will yield the corresponding mono-, di-, or tri-esters. Steric hindrance may influence the relative reaction rates at the C-2 and C-3 positions.
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Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard route to amide derivatives.
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Decarboxylation: Thermal decomposition may lead to decarboxylation, although this typically requires high temperatures. The presence of the double bond could potentially facilitate this process through specific mechanisms.[8]
Reactions of the Alkene Group
The terminal double bond is susceptible to electrophilic addition reactions:
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Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield the saturated butane-1,2,3-tricarboxylic acid.
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Halogenation: Addition of halogens like Br₂ or Cl₂ will occur across the double bond.
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Polymerization/Crosslinking: This is its primary cited application.[1][2] The alkene can participate in free-radical or other polymerization mechanisms, allowing it to be incorporated into a polymer backbone or to act as a crosslinker between polymer chains, imparting rigidity and modifying material properties.
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 3-Butene-1,2,3-tricarboxylic acid is not readily found in the chemical literature. Its synthesis would likely involve multi-step organic transformations. One plausible, albeit hypothetical, route could start from a precursor like aconitic acid or a related unsaturated ester, followed by selective chemical modifications. Researchers aiming to synthesize this molecule would need to rely on foundational organic chemistry principles to devise a custom synthetic pathway.
Purification would likely involve recrystallization from a suitable polar solvent system (e.g., water/ethanol mixture) to obtain a high-purity crystalline solid. Purity can be assessed using HPLC, NMR, and melting point analysis.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 3-Butene-1,2,3-tricarboxylic acid is an irritant.[3]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
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Wash skin thoroughly after handling.
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In case of eye contact, rinse cautiously with water for several minutes.
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Store in a cool, dry, well-ventilated area away from incompatible materials.
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References
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NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available at: [Link]
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reposiTUm. Prediction of pKa values of small molecules via graph neural networks. Available at: [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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MDPI. Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Available at: [Link]
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